2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione
Description
The compound 2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione features a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidine) substituted with a trifluoromethylphenyl group via a methylene bridge. Its structure combines electron-withdrawing (CF₃) and sulfur-containing groups, which may enhance metabolic stability and bioactivity .
Properties
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S2/c20-19(21,22)13-8-4-1-5-10(13)9-14-17(27)24(18(28)29-14)23-15(25)11-6-2-3-7-12(11)16(23)26/h1,4-5,8-9,11-12H,2-3,6-7H2/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVQWIKXPPOJJL-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)N3C(=O)C(=CC4=CC=CC=C4C(F)(F)F)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C(=O)N(C2=O)N3C(=O)/C(=C/C4=CC=CC=C4C(F)(F)F)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 2,4-disubstituted thiadiazolidinones (tdzd), have been described as atp-noncompetitive gsk-3 inhibitors. GSK-3, or glycogen synthase kinase 3, is a serine/threonine protein kinase involved in various cellular processes, including metabolism, cell cycle, and cell differentiation.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-atp competitive inhibition. This means it could bind to a site on the target protein other than the ATP binding site, altering the protein’s activity without competing with ATP.
Biological Activity
The compound 2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione (CAS: 477859-31-7) is a synthetic molecule that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 484.47 g/mol. Its structure features a thiazole ring and a hexahydro-isoindole moiety, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H11F3N2O3S2 |
| Molecular Weight | 484.47 g/mol |
| Purity | >90% |
Research indicates that this compound acts as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) inhibitor , which is crucial in the treatment of cystic fibrosis and other related conditions. The CFTR channel plays a significant role in chloride ion transport across epithelial cells, and its dysfunction leads to severe respiratory and digestive problems.
Inhibition Studies
In vitro studies have demonstrated that the compound exhibits potent inhibition of CFTR activity. For instance, it has been shown to block cholera toxin-induced intestinal fluid secretion effectively, which is critical in managing diarrheal diseases caused by cholera and similar pathogens .
Cytotoxicity and Selectivity
The compound's cytotoxic effects have been evaluated in various cancer cell lines. It has shown selective toxicity towards tumor cells while sparing normal cells, suggesting a potential role in cancer therapy. The mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Study 1: CFTR Inhibition
A study by Yang et al. (2008) investigated the effects of this compound on cyst growth in polycystic kidney disease models. The results indicated that treatment with the compound significantly slowed cyst growth compared to untreated controls, highlighting its therapeutic potential in kidney diseases .
Study 2: Cancer Cell Lines
In another study, Kelly et al. (2010) explored the impact of the compound on mitochondrial function in cancer cell lines. The findings revealed that it inhibited mitochondrial respiration and increased ROS production independently of CFTR inhibition, suggesting a dual mechanism of action that could be exploited for therapeutic purposes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolidinone and Isoindole-Dione Moieties
a) 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)
- Structure : Features a triazolidine ring fused to isoindole-dione and a phenyl group.
- Key Differences: Replaces the thiazolidinone core with a triazolidine ring and lacks the trifluoromethyl substituent.
- Properties : Exhibits antimicrobial activity (IR: 1785 cm⁻¹ for C=O; NMR confirms aromatic and NH groups) .
b) 2-(5-([4-(Benzyloxy)phenyl]methylene)-4-oxo-2-thioxo-1,3-thiazolan-3-yl)-1H-isoindole-1,3(2H)-dione (CAS 182558-42-5)
- Structure : Contains a benzyloxy-phenyl substituent instead of trifluoromethyl.
- Properties : Molecular weight = 472.54 g/mol (C₂₅H₁₆N₂O₄S₂). The benzyloxy group increases hydrophobicity but may reduce metabolic stability compared to CF₃ .
c) 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide
Substituent Effects on Physicochemical Properties
*Estimated based on structural similarity to CAS 182558-42-3.
Key Observations :
Key Trends :
Bioactivity and Computational Predictions
- Antimicrobial Activity: Compounds with thioxo-thiazolidinone cores (e.g., 13c) show MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anticancer Potential: Analogues like {3-oxo-4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-ylmethyl-2,4-dihydro-[1,2,4]triazol-3-one} () exhibit IC₅₀ values of <10 µM against MCF-7 cells. The isoindole-dione moiety in the target compound may confer similar activity .
Q & A
Q. Methodological Answer :
- Key Variables : Adjust reaction time (2.5–3 hours reflux) and solvent composition (acetic acid or DMF-acetic acid mixtures) based on precursor solubility .
- Catalyst Optimization : Use sodium acetate (0.01–0.02 mol) to enhance cyclization efficiency; excess may reduce byproduct formation .
- Purification : Recrystallize from acetic acid or DMF-ethanol to remove unreacted starting materials. Monitor reaction progress via TLC (as in ) to terminate reflux at optimal conversion .
Basic: What spectroscopic and crystallographic methods confirm the structural integrity of this compound?
Q. Methodological Answer :
- Spectroscopy :
- IR : Identify thioxo (C=S) stretches at ~1250 cm⁻¹ and carbonyl (C=O) bands at ~1700 cm⁻¹ .
- NMR : Use H/C NMR to resolve trifluoromethylphenyl methylene protons (δ ~7.5–8.5 ppm) and isoindole-dione carbonyl carbons (δ ~175 ppm) .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves steric effects of the trifluoromethyl group and confirms Z/E configuration of the benzylidene moiety .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Q. Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, solvent purity) to isolate compound-specific effects from experimental artifacts .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing trifluoromethyl with chloro groups) to correlate substituent effects with activity trends .
- Meta-Analysis : Apply statistical frameworks (e.g., ANOVA) to aggregated data, accounting for variables like cell line specificity or assay methodology .
Advanced: What experimental strategies elucidate the reaction mechanism of thiazolidinone ring formation in this compound?
Q. Methodological Answer :
- Intermediate Trapping : Halt reflux at intervals (e.g., 30-minute increments) to isolate intermediates via column chromatography; characterize using MS and NMR .
- Kinetic Studies : Vary temperature (e.g., 60–100°C) and monitor rate constants to determine activation energy for cyclization .
- Isotopic Labeling : Use O-labeled acetic acid to trace oxygen incorporation into the 4-oxo group .
Advanced: How should researchers design experiments to investigate this compound’s interaction with biological targets?
Q. Methodological Answer :
- Molecular Docking : Model interactions with enzymes (e.g., kinases) using the trifluoromethylphenyl group’s electron-withdrawing properties to predict binding pockets .
- In Vitro Binding Assays : Use fluorescence polarization or SPR to measure affinity for targets like DNA topoisomerases, referencing crystallographic data for conformational validation .
- Cellular Uptake Studies : Employ radiolabeled analogs (e.g., C-tagged isoindole-dione) to quantify intracellular accumulation via scintillation counting .
Advanced: What methodologies validate the stereochemical configuration of the benzylidene-thiazolidinone moiety?
Q. Methodological Answer :
- X-Ray Crystallography : Resolve Z/E isomerism by analyzing dihedral angles between the benzylidene and thiazolidinone planes (as in ) .
- NOESY NMR : Detect spatial proximity between the trifluoromethylphenyl proton and thiazolidinone sulfur to confirm spatial orientation .
- CD Spectroscopy : Compare experimental circular dichroism spectra with computational predictions for chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
